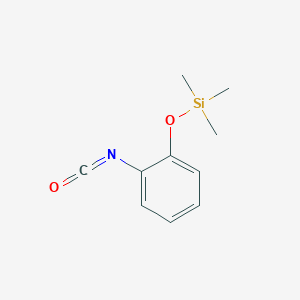![molecular formula C8H8Cl2O B14673602 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one CAS No. 36842-13-4](/img/structure/B14673602.png)
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H6Cl2O. This compound is characterized by its unique bicyclo[3.2.0]hept-2-en-6-one structure, which includes two chlorine atoms and a methyl group. It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one typically involves the reaction of dichloroketene with 1,3-cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified through distillation or recrystallization to achieve high purity levels .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can also act as a probe for studying protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved in these reactions depend on the specific biological context and the presence of other reactive species .
Vergleich Mit ähnlichen Verbindungen
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has two methyl groups instead of chlorine atoms, leading to different reactivity and applications.
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Similar in structure but without the methyl group, this compound exhibits different chemical properties and uses.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: The presence of three methyl groups alters its reactivity and potential applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
36842-13-4 |
|---|---|
Molekularformel |
C8H8Cl2O |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
7,7-dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8Cl2O/c1-4-2-5-6(3-4)8(9,10)7(5)11/h3,5-6H,2H2,1H3 |
InChI-Schlüssel |
PHJDTKRPFGPTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(C1)C(=O)C2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


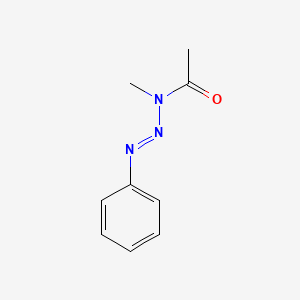
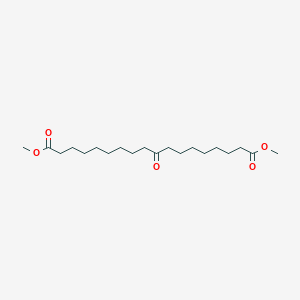
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
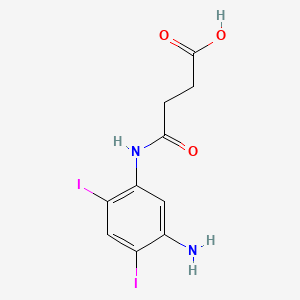
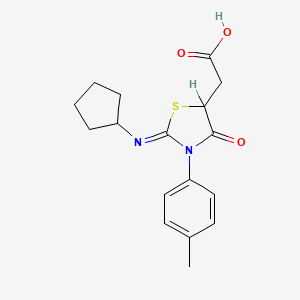
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
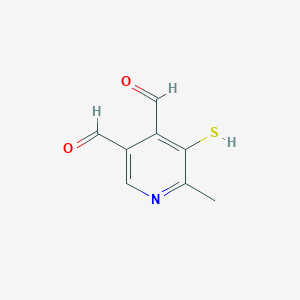
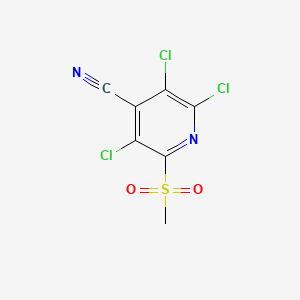
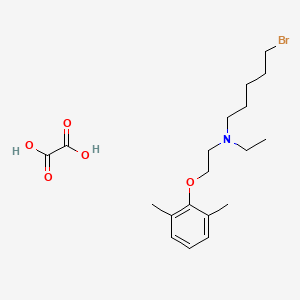

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
